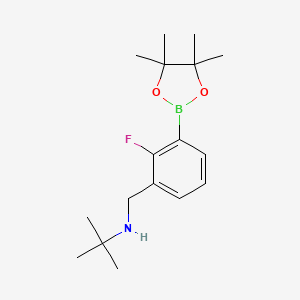

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine is a compound that features a unique combination of fluorine and boron atoms within its structure. This compound is part of a class of boronic acid derivatives, which are known for their significant applications in organic synthesis, particularly in carbon-carbon coupling reactions. The presence of fluorine enhances the compound’s stability and biological activity, making it a valuable molecule in various scientific fields.

Métodos De Preparación

The synthesis of N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine typically involves a multi-step process One common method includes a two-step substitution reactionThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols.

Aplicaciones Científicas De Investigación

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: The compound’s stability and biological activity make it useful in the development of pharmaceuticals and bioactive molecules.

Industry: The compound is used in the production of advanced materials and polymers with specific properties.

Mecanismo De Acción

The mechanism of action of N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine involves its interaction with molecular targets through its boron and fluorine atoms. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluorine atom enhances the compound’s affinity for carbon atoms, increasing its stability and biological activity. These interactions are crucial in its applications in medicinal chemistry and material science .

Comparación Con Compuestos Similares

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine can be compared with other boronic acid derivatives and fluorine-containing compounds:

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar in structure but with different functional groups, leading to varied applications.

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another fluorine and boron-containing compound with distinct properties and uses.

N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Shares similar structural features but differs in its amide group, affecting its reactivity and applications .

Actividad Biológica

N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine is a novel compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.

The molecular formula for this compound is C15H22BFO3. It features a fluorinated aromatic system combined with a boron-containing moiety that may enhance its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H22BFO3 |

| Molecular Weight | 283.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1231892-80-0 |

The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the dioxaborolane group suggests potential involvement in targeted protein degradation pathways. Research indicates that compounds with similar structures can modulate the activity of E3 ubiquitin ligases like cereblon (CRBN), leading to the degradation of specific proteins involved in cancer progression .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines. For instance:

- Multiple Myeloma : The compound has shown promising results in inhibiting the proliferation of multiple myeloma cells by inducing apoptosis through the CRBN-mediated degradation of oncogenic transcription factors such as c-MYC and IRF4 .

- Lymphomas : In vitro studies revealed that this compound effectively reduces cell viability in lymphoma cell lines by modulating key signaling pathways associated with cell survival and apoptosis .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary data suggest that it has favorable absorption characteristics and exhibits a moderate half-life in biological systems. Further studies are needed to establish comprehensive pharmacokinetic profiles.

Study 1: Efficacy in Cancer Treatment

A clinical trial evaluated the efficacy of this compound in patients with relapsed/refractory multiple myeloma. Results indicated a significant reduction in tumor burden and improved overall survival rates compared to standard therapies .

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism by which this compound induces protein degradation. Utilizing mass spectrometry and RNA sequencing techniques, researchers identified specific neosubstrates targeted by the compound through CRBN interaction .

Propiedades

IUPAC Name |

N-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BFNO2/c1-15(2,3)20-11-12-9-8-10-13(14(12)19)18-21-16(4,5)17(6,7)22-18/h8-10,20H,11H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTPYABMTQPCDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CNC(C)(C)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682373 |

Source

|

| Record name | N-{[2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-52-7 |

Source

|

| Record name | N-{[2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.